Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride
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Overview
Description
Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride is a chemical compound with the molecular formula C9H13Cl2NO2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride typically involves the reaction of isopropyl acetate with 4-(chloromethyl)-1,3-thiazole-2-yl acetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in redox reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Various substituted thiazole derivatives.
Oxidation: Oxidized thiazole compounds.
Hydrolysis: 4-(chloromethyl)-1,3-thiazole-2-yl acetic acid
Scientific Research Applications
Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals .
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Isopropyl acetate: A simple ester used as a solvent.
4-(Chloromethyl)-1,3-thiazole-2-yl acetic acid: A precursor in the synthesis of the target compound.
Thiazole derivatives: Compounds with similar structures and diverse biological activities
Uniqueness
Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride (CAS No. 1211234-81-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C9H13Cl2NO2S, with a molecular weight of 270.18 g/mol. The compound contains a thiazole ring, which is known for its diverse biological activities.
Property | Value |
---|---|
CAS Number | 1211234-81-9 |
Molecular Formula | C₉H₁₃Cl₂NO₂S |
Molecular Weight | 270.18 g/mol |
Purity | 95% |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of thiazole derivatives, including this compound. The compound's activity was assessed through various assays targeting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- COX Inhibition : In vitro assays demonstrated that this compound exhibits significant inhibitory effects on COX-1 and COX-2 enzymes. For instance, IC₅₀ values for related thiazole compounds ranged from 19.45 μM to 42.1 μM against COX enzymes, indicating potential efficacy comparable to established anti-inflammatory drugs like diclofenac and celecoxib .
- Animal Models : In vivo studies using carrageenan-induced paw edema in rats showed that thiazole derivatives significantly reduced inflammation, with effective doses (ED₅₀) comparable to indomethacin, a well-known anti-inflammatory agent .
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. Preliminary screening indicated that these compounds possess broad-spectrum antimicrobial activity against various bacterial strains.
- Mechanism of Action : The antimicrobial effect is hypothesized to arise from the disruption of bacterial cell wall synthesis and interference with metabolic pathways due to the presence of the thiazole moiety .
Study on Thiazole Derivatives
A comprehensive study published in the Beilstein Journal evaluated multiple thiazole derivatives for their herbicidal properties and biological profiles. The study found that modifications to the thiazole ring significantly influenced both herbicidal activity and selectivity against specific weed species .
Synthesis and Biological Evaluation
Another study focused on synthesizing various substituted thiazoles and evaluating their biological activities. The results indicated that certain substituents enhanced the anti-inflammatory effects and overall biological efficacy of the compounds tested .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that:
- Chloromethyl Substituent : The presence of the chloromethyl group at position 4 of the thiazole ring is critical for enhancing both anti-inflammatory and antimicrobial activities.
- Alkyl Chain Influence : Variations in the alkyl chain length attached to the acetate moiety can modulate solubility and bioavailability, impacting overall efficacy .
Properties
Molecular Formula |
C9H13Cl2NO2S |
---|---|
Molecular Weight |
270.18 g/mol |
IUPAC Name |
propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C9H12ClNO2S.ClH/c1-6(2)13-9(12)3-8-11-7(4-10)5-14-8;/h5-6H,3-4H2,1-2H3;1H |
InChI Key |
MTGGRXVPEMCILP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1=NC(=CS1)CCl.Cl |
Origin of Product |
United States |
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